6-[2-(2-Chlorophenoxy)ethoxy]pyridine-2-carboxylic acid
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Overview
Description
6-[2-(2-Chlorophenoxy)ethoxy]pyridine-2-carboxylic acid is a chemical compound with the molecular formula C₁₄H₁₂ClNO₄ and a molecular weight of 293.71 g/mol . It is also known by its IUPAC name, 6-(2-(2-chlorophenoxy)ethoxy)picolinic acid . This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group and an ethoxy group linked to a chlorophenoxy moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(2-Chlorophenoxy)ethoxy]pyridine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-chlorophenol and 2-bromoethanol.
Ether Formation: 2-chlorophenol is reacted with 2-bromoethanol in the presence of a base such as potassium carbonate to form 2-(2-chlorophenoxy)ethanol.
Pyridine Derivative Formation: The 2-(2-chlorophenoxy)ethanol is then reacted with 2-chloropyridine-3-carboxylic acid in the presence of a base such as sodium hydride to form the desired product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-[2-(2-Chlorophenoxy)ethoxy]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-[2-(2-Chlorophenoxy)ethoxy]pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-[2-(2-Chlorophenoxy)ethoxy]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application and target but may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 6-[2-(2-Bromophenoxy)ethoxy]pyridine-2-carboxylic acid
- 6-[2-(2-Fluorophenoxy)ethoxy]pyridine-2-carboxylic acid
- 6-[2-(2-Methylphenoxy)ethoxy]pyridine-2-carboxylic acid
Uniqueness
6-[2-(2-Chlorophenoxy)ethoxy]pyridine-2-carboxylic acid is unique due to the presence of the chlorophenoxy moiety, which imparts distinct chemical and biological properties. This uniqueness can be attributed to the electron-withdrawing nature of the chlorine atom, which influences the compound’s reactivity and interaction with biological targets.
Properties
IUPAC Name |
6-[2-(2-chlorophenoxy)ethoxy]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO4/c15-10-4-1-2-6-12(10)19-8-9-20-13-7-3-5-11(16-13)14(17)18/h1-7H,8-9H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBNQFEZYCKQHQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCOC2=CC=CC(=N2)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2060052-79-9 |
Source
|
Record name | 6-[2-(2-chlorophenoxy)ethoxy]pyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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